27-Nor-24,25-dihydrolanosterol is derived from lanosterol through a series of enzymatic reactions that involve the reduction of specific double bonds and the removal of methyl groups. It can be synthesized from natural sources or through chemical synthesis methods in laboratory settings.
Chemically, 27-Nor-24,25-dihydrolanosterol belongs to the class of sterols, which are characterized by their multi-ring structure. It is classified as a C27 sterol due to its 27 carbon atoms and is part of the broader category of triterpenoids.
The synthesis of 27-Nor-24,25-dihydrolanosterol can be achieved through various methods, including:
A simplified synthetic route has been documented for producing derivatives of 24,25-dihydrolanosterol, which can be adapted for the synthesis of 27-nor derivatives . The process often involves column chromatography for purification and yields that vary depending on the specific reaction conditions employed.
The molecular structure of 27-Nor-24,25-dihydrolanosterol features a tetracyclic framework typical of sterols. The compound lacks a methyl group at the C-27 position, differentiating it from lanosterol.
27-Nor-24,25-dihydrolanosterol participates in several key reactions within the cholesterol biosynthetic pathway:
The metabolic pathway includes both Bloch and Kandutsch-Russell branches, with 27-Nor-24,25-dihydrolanosterol being an intermediate that can influence cholesterol synthesis rates .
The mechanism by which 27-Nor-24,25-dihydrolanosterol exerts its effects involves several steps:
Studies indicate that this compound can modulate enzyme levels and affect cholesterol homeostasis through these regulatory mechanisms .
27-Nor-24,25-dihydrolanosterol has several important applications in scientific research:
27-Nor-24,25-dihydrolanosterol (systematic name: 4,4,14α-trimethyl-27-norcholestan-8-en-3β-ol; molecular formula: C₂₉H₅₀O) is a modified sterol derivative characterized by the absence of one methyl group (C27) from the side chain compared to its parent compound, 24,25-dihydrolanosterol (C₃₀H₅₂O). This structural alteration eliminates the terminal isopropyl unit (–CH(CH₃)₂) at C25, resulting in an n-propyl terminus (–CH₂CH₂CH₃) [3] [7]. The core tetracyclic lanostane skeleton retains the 8(9)-double bond and the 3β-hydroxy group, critical for its biochemical interactions. Unlike lanosterol, which possesses a Δ²⁴ bond, 27-nor-24,25-dihydrolanosterol is saturated at the C24-C25 position, enhancing its conformational rigidity [4] [5].
Table 1: Structural and Chemical Identifiers of 27-Nor-24,25-dihydrolanosterol
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₂₉H₅₀O | PubChem CID 194497 [7] |
IUPAC Name | 4,4,14α-Trimethyl-27-norcholestan-8-en-3β-ol | J-Stage [3] |
Parent Compound | 24,25-Dihydrolanosterol (C₃₀H₅₂O) | Wikipedia [5] |
Key Structural Difference | Absence of C27 methyl group | PubMed [3] |
Natural Source | Synthetic analog; not naturally abundant | Steroids (1989) [2] |
The truncated side chain sterically constrains interactions with enzymes like cytochrome P450 51 (CYP51), which typically demethylates C14α in cholesterol biosynthesis. This structural perturbation underpins its role as a mechanistic probe and inhibitor [4] [10].
27-Nor-24,25-dihydrolanosterol emerged as a tool in the 1980s to investigate sterol biosynthesis regulation. Early studies focused on understanding structural prerequisites for cholesterol formation. A pivotal 1982 study by Chemical and Pharmaceutical Bulletin demonstrated that rat liver homogenates could convert radiolabeled [²H]-27-nor-24,25-dihydrolanosterol into 27-norcholesterol—a cholesterol analog—albeit at only 6.5% efficiency compared to lanosterol (24.8%) [3]. This indicated that while the enzyme machinery could process truncated sterols, catalytic efficiency relied heavily on side-chain integrity.
Concurrently, a landmark 1989 study contrasted its metabolism with lanostanol (4,4,14α-trimethylcholestanol) in rat hepatoma cells. While 27-nor-24,25-dihydrolanosterol was metabolized to cholesterol derivatives, lanostanol—lacking the Δ⁸⁽⁹⁾ bond—underwent esterification but no further transformation [2]. This highlighted the evolutionary importance of the Δ⁸⁽⁹⁾ bond in enabling downstream sterol transformations.
These studies cemented 27-nor-24,25-dihydrolanosterol’s role in elucidating sterol bioconversion bottlenecks.
This compound serves dual roles in cholesterol research: as a metabolic intermediate analog and a selective inhibitor of postsqualene sterol transformations.
Metabolic Probe
Table 2: Metabolic Data from Rat Liver Homogenate Studies (1982)
Substrate | Conversion to Cholesterol Analogs | Inhibition Efficiency |
---|---|---|
Lanosterol | 24.8% | – |
27-Nor-24,25-dihydrolanosterol | 6.5% (to 27-norcholesterol) | High |
23,24,25,26,27-Pentanordihydrolanosterol | 0% | Irreversible inhibition |
Mechanism of Inhibition
Research Applications
Sterol Biosynthesis Mapping: Helps delineate steps where side-chain modifications (demethylation, desaturation) occur relative to nuclear transformations [3] [9].
Current Relevance:
"The inability to detect [lanostanol] in nature coupled with our findings that [27-nor-24,25-dihydrolanosterol] but not lanostanol is metabolized to cholesterol [...] implies that the biosynthetic inclusion of the Δ8(9)-bond [...] is an evolutionary adaptation." [2]
This compound remains indispensable for probing sterol-protein interactions and designing targeted lipid-modulating agents.